
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The chloromethyl and sulfonyl chloride groups attached to the thiazole ring make it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride typically involves the chloromethylation of 1,3-thiazole-5-sulfonyl chloride. This reaction is carried out under acidic conditions using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds via the formation of an intermediate chloromethyl ether, which then reacts with the thiazole ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed to reduce the sulfonyl chloride group.
Major Products Formed
Substitution Products: Derivatives with various functional groups attached to the thiazole ring.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfonamides.
Scientific Research Applications
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the chloromethyl and sulfonyl chloride groups. These groups can react with nucleophiles in biological systems, leading to the modification of biomolecules such as proteins and nucleic acids . The thiazole ring can also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the thiazole ring and sulfonyl chloride group.
Chloromethyl methyl ether: Contains a chloromethyl group but differs in the rest of the structure.
Chloromethane: A simpler compound with only a chloromethyl group.
Uniqueness
4-(Chloromethyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the combination of the thiazole ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler chloromethyl compounds .
Properties
Molecular Formula |
C4H3Cl2NO2S2 |
|---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-1-3-4(10-2-7-3)11(6,8)9/h2H,1H2 |
InChI Key |
WTBRPUFEWMVKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)S(=O)(=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


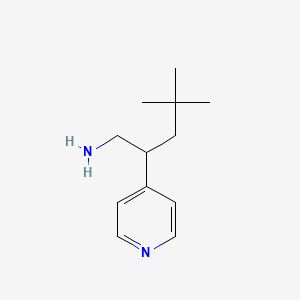
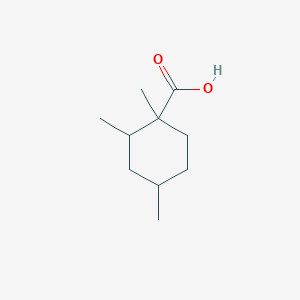
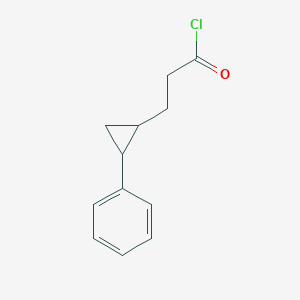
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)

![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
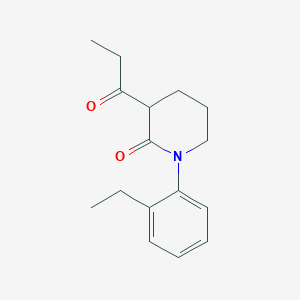
![6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13198481.png)
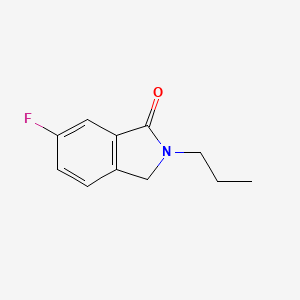

![(Z)-(2-Methylpropyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13198487.png)
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
